Cas no 57517-46-1 ((2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name))

(2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name) structure
57517-46-1 structure
Produktname:(2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name)
CAS-Nr.:57517-46-1
MF:C28H30O10
MW:526.5318
CID:1604784
PubChem ID:5458744

(2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetrone (non-preferred name)
    • (14S,16β,22R,25S)-5,6α:14,17:14,27-Triepoxy-13,20,22-trihydroxy-1,15-dioxo-16,24-cyclo-13,14-seco-5α-ergost-2-ene-18,26-dioic acid 18,20:26,22-dilactone
    • (2R,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1~1,20~.0~2,12~.0~4,6~.0~6,11~.0~15,19~.0~18,23~.0~21,26~]triacont-8-ene-10,16,25,30-tetro
    • 5,6-epxoyphysalin B
    • Physalin J
    • Physalin F
    • 5beta,6beta-epoxy-5,6-dihydrophysalin B
    • NSC332595
    • 57517-46-1
    • PHYSALIN B 5,6-EPOXIDE
    • Inchi: InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3
    • InChI-Schlüssel: VSLWNSSUMFSGFF-UHFFFAOYSA-N
    • Lächelt: CC12OC(=O)C3(O)CCC4C(CC5OC55CC=CC(=O)C45C)C45OC13C(C4=O)C1(C)CC2OC(=O)C1CO5 |c:17,TLB:30:28:26:24.23,33:35:26:24.23,29:28:26:24.23|

Berechnete Eigenschaften

  • Genaue Masse: 526.18389715g/mol
  • Monoisotopenmasse: 526.18389715g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 38
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 1340
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 10
  • Undefined Atom Stereocenter Count: 3
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 138Ų
  • XLogP3: -0.399999999999999

Artikel empfehlen

Empfohlene Lieferanten
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.
atkchemica
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
atkchemica
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Rhino Pharmaceutical Tech Co.,Ltd.